![molecular formula C13H12BrN B14339141 10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline CAS No. 103620-42-4](/img/structure/B14339141.png)
10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline can be achieved through several synthetic routes. One common method involves the bromination of 7,8,9,10-tetrahydrobenzo[f]quinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions. The bromination reaction is highly selective, leading to the formation of the desired product with high yield.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalytic systems and optimized reaction conditions can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkyl groups. Common reagents for these reactions include sodium azide, potassium thiolate, and alkyl halides.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound can be used as a probe to study biological processes and interactions. Its bromine atom can be replaced with radioactive isotopes for imaging and diagnostic purposes.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties. It can be used in the synthesis of organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the bromine atom can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action can vary depending on the biological system and the specific derivative used .
Comparaison Avec Des Composés Similaires
10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline can be compared with other similar compounds, such as:
7,8,9,10-Tetrahydrobenzo[f]quinoline: Lacks the bromine atom, resulting in different reactivity and applications.
10-Chloro-7,8,9,10-tetrahydrobenzo[f]quinoline: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and biological activities.
10-Iodo-7,8,9,10-tetrahydrobenzo[f]quinoline:
The uniqueness of this compound lies in the presence of the bromine atom, which imparts specific chemical and biological properties that can be exploited in various research and industrial applications .
Propriétés
Numéro CAS |
103620-42-4 |
|---|---|
Formule moléculaire |
C13H12BrN |
Poids moléculaire |
262.14 g/mol |
Nom IUPAC |
10-bromo-7,8,9,10-tetrahydrobenzo[f]quinoline |
InChI |
InChI=1S/C13H12BrN/c14-11-5-1-3-9-6-7-12-10(13(9)11)4-2-8-15-12/h2,4,6-8,11H,1,3,5H2 |
Clé InChI |
TZVGUOMWCOEZKD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=CC3=C2C=CC=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
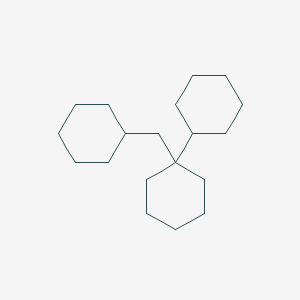
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
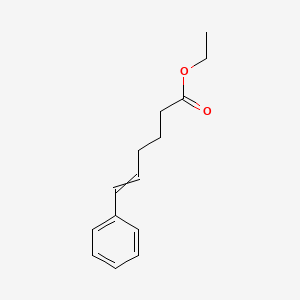
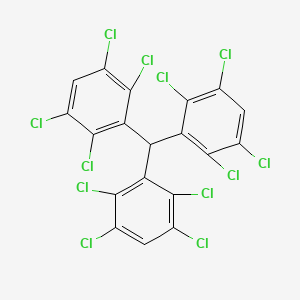
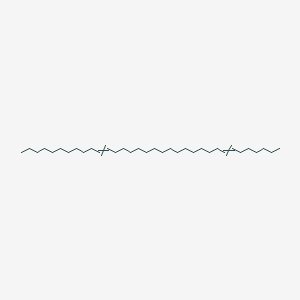
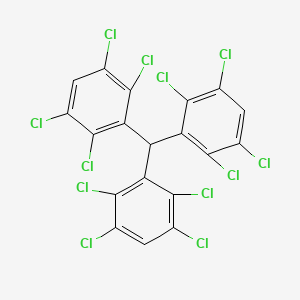
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
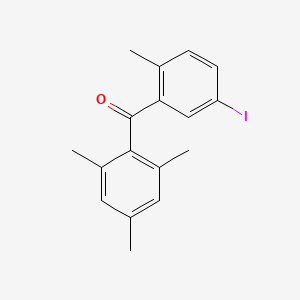

![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
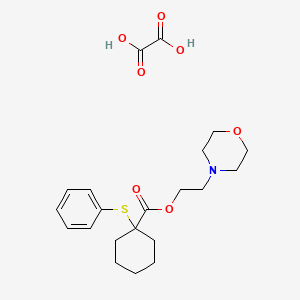
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
